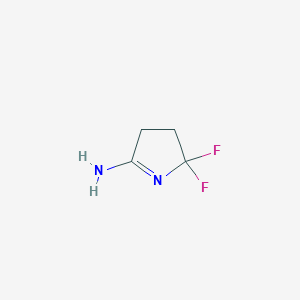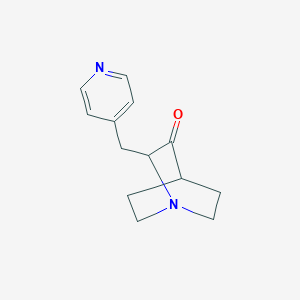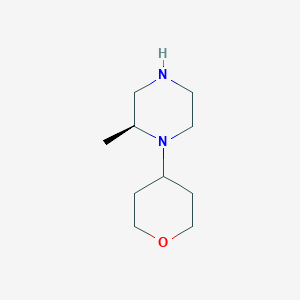
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with a fluorinating agent under controlled conditions. For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing fluorine atoms.
Substitution: Substituted derivatives with various functional groups replacing fluorine atoms.
科学的研究の応用
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyrrol-5-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and biological activity.
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-ol:
Uniqueness
The presence of two fluorine atoms in 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine imparts unique properties such as increased stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C4H6F2N2 |
|---|---|
分子量 |
120.10 g/mol |
IUPAC名 |
5,5-difluoro-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C4H6F2N2/c5-4(6)2-1-3(7)8-4/h1-2H2,(H2,7,8) |
InChIキー |
DONNMTTUABUUDN-UHFFFAOYSA-N |
正規SMILES |
C1CC(N=C1N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)

![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)

![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)

![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)

![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)

